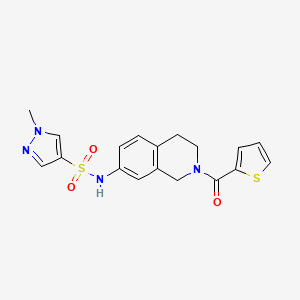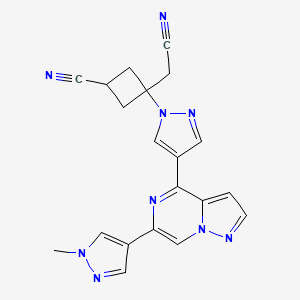
Tyk2-IN-8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tyk2-IN-8 is a selective Tyk-2 inhibitor . It has an IC50 of 5.7 nM for TYK2-JH2 and inhibits JAK1-JH1 with an IC50 of 3.0 nM . Tyk2-IN-8 can be used for the research of autoimmune diseases . Tyrosine kinase 2 (TYK2) is an enzyme that in humans is encoded by the TYK2 gene . It was the first member of the JAK family that was described and has been implicated in IFN-α, IL-6, IL-10, and IL-12 signaling .
Molecular Structure Analysis
Tyk2-IN-8 is a selective Tyk-2 inhibitor that binds to the pseudokinase JH2 (regulatory) domain of Tyk2 . This unique mechanism determines greater selectivity . The molecular weight of Tyk2-IN-8 is 425.46 .
Physical And Chemical Properties Analysis
Tyk2-IN-8 is a solid, off-white to gray compound . It has a molecular weight of 425.46 and a chemical formula of C20H19D3N8O3 . It is soluble in DMSO .
Wissenschaftliche Forschungsanwendungen
Therapeutic Potential in Autoimmune Diseases
Tyrosine kinase 2 (TYK2), as part of the JAK family of kinases, plays a crucial role in immune response mediation. Recent advancements in selective TYK2 inhibition have shown promise in treating autoimmune diseases. The increased interest and clinical trials in selective TYK2 inhibitors, such as Deucravacitinib for plaque psoriasis, highlight the potential of TYK2 targeting in autoimmune disease therapy (Gonzalez Lopez de Turiso & Guckian, 2022).
Role in Cancer Therapy
TYK2 is implicated in several aspects of cancer development and progression. TYK2 mutations and overexpression have been linked to various cancers, suggesting its role as an oncogene. The recent discovery of TYK2 activating mutants and fusion proteins in leukemic diseases has underlined TYK2's importance in cancer therapy. Inhibition of TYK2 has been proposed as a potential strategy for treating a range of cancers (Prutsch et al., 2018).
Impact on Cytokine Signaling and Immunological Functions
TYK2 is integral to cytokine signaling and immune regulation. Its association with cytokine receptors like IFN-alpha, IFN-beta, IL-6, and IL-10, among others, makes it a key player in T helper cell differentiation and function. TYK2's dysregulation can lead to autoimmune and chronic inflammatory diseases. Inhibition of TYK2 has shown promising results in the management of diseases like psoriasis and inflammatory bowel diseases (Muromoto et al., 2021).
Genomic and Proteomic Insights
Advancements in genomic and proteomic tools have identified TYK2 as a significant player in cancer metastases. Its role as a mediator in immune and inflammatory signaling, as well as its influence on cell growth, invasion, and apoptosis, makes TYK2 a critical target in cancer research. The exploration of TYK2 inhibitors in clinical settings for autoimmune diseases opens up potential therapeutic avenues in cancer treatments (Borcherding et al., 2021).
Implications in NK Cell Function and Tumor Surveillance
TYK2 plays a significant role in natural killer (NK) cell functionality, crucial for tumor surveillance. Research indicates that NK cell function, including their cytotoxic activity, partly depends on TYK2's enzymatic activity. This has implications for the development of TYK2 inhibitors as potential therapeutic agents in cancer therapy, as they might affect NK cell-mediated tumor surveillance (Prchal-Murphy et al., 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(cyanomethyl)-3-[4-[6-(1-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-yl]pyrazol-1-yl]cyclobutane-1-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N9/c1-27-11-15(9-24-27)17-13-28-18(2-5-23-28)19(26-17)16-10-25-29(12-16)20(3-4-21)6-14(7-20)8-22/h2,5,9-14H,3,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLZTJWZDBFWDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN3C(=CC=N3)C(=N2)C4=CN(N=C4)C5(CC(C5)C#N)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ropsacitinib | |
CAS RN |
2127109-84-4 |
Source


|
| Record name | Ropsacitinib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2127109844 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ROPSACITINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HY5SOV7O0Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)ethanamine;hydrochloride](/img/structure/B2821747.png)
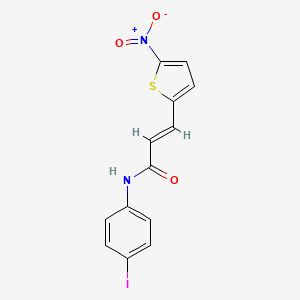
![N-(3-chloro-4-methylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2821750.png)
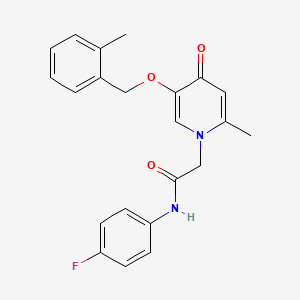
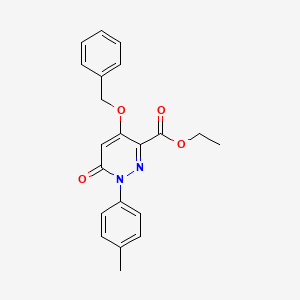
![N-[(4-ethylphenyl)methyl]-3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide](/img/structure/B2821754.png)
![1-[(4-Methylphenyl)methyl]pyrazolidin-3-one](/img/structure/B2821756.png)
![2-(5-benzyl-8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2821759.png)
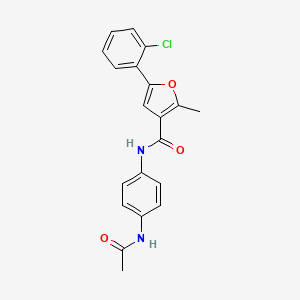
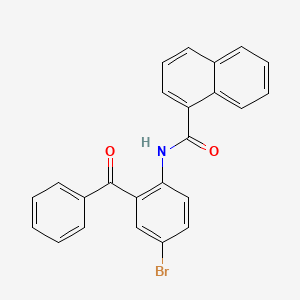
![N-[(5-Chloro-3-ethylimidazol-4-yl)methyl]-N-(thiophen-3-ylmethyl)prop-2-enamide](/img/structure/B2821764.png)
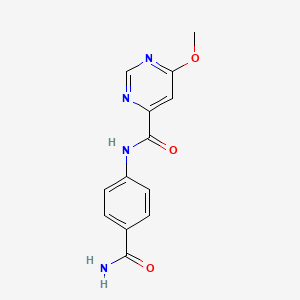
![3-[[1-(Cyclopentylmethyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2821766.png)
